(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride
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Overview
Description
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyloxy Group: The initial step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form cyclopentyloxyphenol.
Amination: The cyclopentyloxyphenol is then subjected to a reductive amination process using formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Produces phenolic oxides and quinones.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(Cyclopentyloxy)phenyl)methanamine hydrochloride: Similar structure but with the cyclopentyloxy group at the para position.
(3-(Cyclohexyloxy)phenyl)methanamine hydrochloride: Similar structure with a cyclohexyloxy group instead of cyclopentyloxy.
Uniqueness
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
(3-cyclopentyloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11;/h3-4,7-8,11H,1-2,5-6,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGABRMICZEDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677627 |
Source
|
Record name | 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-67-4 |
Source
|
Record name | 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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